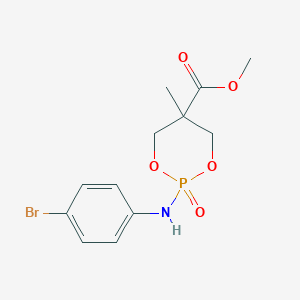![molecular formula C14H13NO3 B14684673 2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid CAS No. 32852-76-9](/img/structure/B14684673.png)
2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid is an organic compound that features both a hydroxyphenyl group and an aminobenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid typically involves the reaction of 3-hydroxybenzylamine with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form a corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the amino group can form interactions with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-methylbenzoic acid: Similar structure but with a methyl group instead of a hydroxyphenyl group.
3-Hydroxybenzoic acid: Lacks the amino group but has a similar hydroxyphenyl structure.
4-Aminobenzoic acid: Similar amino group but different positioning on the benzene ring.
Uniqueness
2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid is unique due to the presence of both a hydroxyphenyl group and an aminobenzoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
32852-76-9 |
|---|---|
Molekularformel |
C14H13NO3 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
2-[(3-hydroxyphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C14H13NO3/c16-11-5-3-4-10(8-11)9-15-13-7-2-1-6-12(13)14(17)18/h1-8,15-16H,9H2,(H,17,18) |
InChI-Schlüssel |
KDXFGAHIPHDBCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


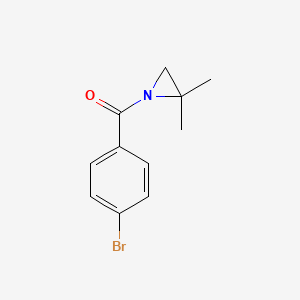
![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
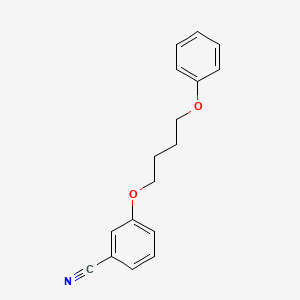


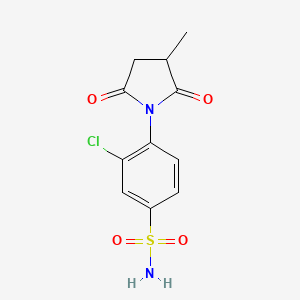

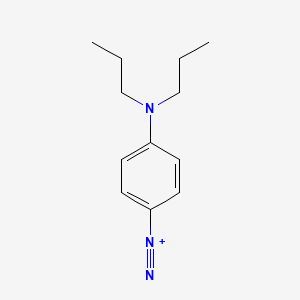
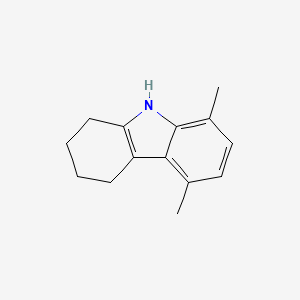
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
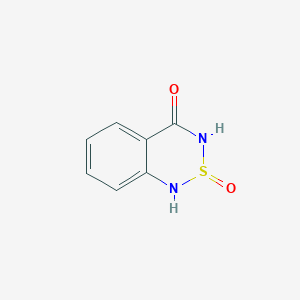
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
